5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Chemical Reactions Analysis
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents such as halides or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sodium alkoxide), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum (ER) stress and apoptosis markers .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties.
Cyclopenta[b]pyridine derivatives: These compounds are used as corrosion inhibitors and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Biological Activity
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, a compound classified under the pyrrolopyrimidine family, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- CAS Number : 1708268-89-6
- Molecular Formula : C13H13N3O2
- Molecular Weight : 243.26 g/mol
The compound's structure is characterized by a pyrrolopyrimidine core which is known for various pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. In particular, studies have shown that this compound demonstrates notable cytotoxic effects against several cancer cell lines.
Case Studies and Findings
-
Growth Inhibition Studies :
- A study evaluated the compound's growth inhibition across various cancer cell lines. The mean growth inhibition (GI%) was reported to be significant, with values reaching up to 43.9% in certain cases across multiple cell lines .
- Specific cell lines such as lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) showed promising results with GI% values of 71.8% and 66.02%, respectively .
-
Mechanism of Action :
- The compound is hypothesized to act through dual inhibition mechanisms targeting CDK2 and TRKA pathways, which are crucial in cancer cell proliferation .
- Molecular docking studies have indicated that the compound binds effectively to these targets, suggesting its potential as a lead compound in anticancer drug development .
In Vitro Cytotoxic Effects
Table 1 summarizes the cytotoxicity data against selected cancer cell lines:
Cell Line | GI% | IC50 (µM) |
---|---|---|
HOP-92 | 71.8 | 0.78 |
NCI-H460 | 66.12 | 0.96 |
ACHN | 66.02 | 1.06 |
RFX 393 (Renal) | 84.17 | 11.70 |
Cell Cycle and Apoptosis Investigation
Further investigations into the effects of the compound on the cell cycle revealed significant alterations:
- Treatment with the compound resulted in increased populations of cells in the G0–G1 phase (up to 84.36%) and decreased populations in the S phase compared to control groups .
- These findings suggest that the compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Computational Studies
Computational modeling has been employed to elucidate the binding interactions of the compound with CDK2 and TRKA:
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
GZGSYAZQXDUOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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